molecular formula C25H27N5O2S B11422799 N-(4-ethoxyphenyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-ethoxyphenyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11422799
M. Wt: 461.6 g/mol
InChI Key: KNJMRQRGZDSJAU-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole and Phenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the Ethoxyphenyl and Acetamide Groups: These groups can be attached through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound might exert its effects by:

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.

    Modulating Receptors: Binding to receptors and altering their activity.

    Interacting with Nucleic Acids: Binding to DNA or RNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-METHOXYPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • **N-(4-CHLOROPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H27N5O2S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H27N5O2S/c1-4-32-22-13-9-19(10-14-22)26-24(31)17-33-25-28-27-23(16-21-6-5-15-29(21)3)30(25)20-11-7-18(2)8-12-20/h5-15H,4,16-17H2,1-3H3,(H,26,31)

InChI Key

KNJMRQRGZDSJAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)CC4=CC=CN4C

Origin of Product

United States

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